(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate
Overview
Description
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its ester linkage and the presence of hexyloxy and benzoate groups, which contribute to its distinct chemical behavior.
Scientific Research Applications
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying membrane interactions and lipid behavior.
Industry: It is used in the production of liquid crystal materials and other advanced materials.
Safety and Hazards
The safety data sheet for a similar compound, S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate, suggests that it should be handled with care . In case of inhalation, the victim should be moved to fresh air and given medical attention if necessary . If it comes into contact with skin, the contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Mechanism of Action
Target of Action
Similar compounds, such as benzyl benzoate, have been shown to exert toxic effects on the nervous system of parasites .
Mode of Action
For instance, benzyl benzoate exerts toxic effects on the nervous system of parasites, resulting in their death .
Biochemical Pathways
It is known that similar compounds can influence various biochemical processes, such as free radical bromination and nucleophilic substitution .
Result of Action
Based on the effects of similar compounds, it can be inferred that it may lead to changes in the function of its targets, potentially resulting in their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate typically involves esterification reactions. One common method is the reaction between (S)-Octan-2-ol and 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid in the presence of a suitable catalyst and dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the hexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(decyloxy)benzoyl)oxy)benzoate
- 4-((4-(dodecyloxy)benzoyl)oxy)benzoate
- 4-((4-(heptyloxy)benzoyl)oxy)benzoate
Uniqueness
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate stands out due to its specific ester linkage and the presence of the hexyloxy group, which imparts unique chemical and physical properties. These features make it particularly suitable for applications in liquid crystal materials and other advanced technologies .
Properties
IUPAC Name |
[4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPDUBTEHIWRH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628655 | |
Record name | 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87321-20-8 | |
Record name | 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate contribute to its effectiveness in stabilizing blue phases?
A1: The research suggests that several structural features of S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate contribute to its ability to stabilize blue phases:
- Chirality: The "S" configuration in its name denotes its chirality, meaning it exists as a single enantiomer. This chirality is crucial for inducing a twist in the liquid crystal structure, promoting the formation of the cubic lattices characteristic of blue phases. []
- Molecular Shape: The rod-like shape of the molecule, with its long alkyl chains and rigid aromatic cores, is compatible with the self-assembly processes of the host liquid crystal molecules. This compatibility allows it to integrate effectively into the liquid crystal matrix. []
- Polarizability and Dipole Moment: The molecule's ester and aromatic groups contribute to its overall polarizability and dipole moment. These factors influence the intermolecular interactions within the liquid crystal mixture, affecting the stability and temperature range of the blue phases. []
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